molecular formula C21H16N2O7S B15210775 (S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid

(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid

Katalognummer: B15210775
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: HVFZXQGCNOESNX-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid is a chiral small molecule characterized by a dibenzo[b,d]furan core substituted with a nitro group at the 7-position and a sulfonamido linkage at the 2-position. The nitro group confers electron-withdrawing properties, while the sulfonamido group facilitates hydrogen bonding, both of which influence solubility, reactivity, and target binding .

Eigenschaften

Molekularformel

C21H16N2O7S

Molekulargewicht

440.4 g/mol

IUPAC-Name

(2S)-2-[(7-nitrodibenzofuran-2-yl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H16N2O7S/c24-21(25)18(10-13-4-2-1-3-5-13)22-31(28,29)15-7-9-19-17(12-15)16-8-6-14(23(26)27)11-20(16)30-19/h1-9,11-12,18,22H,10H2,(H,24,25)/t18-/m0/s1

InChI-Schlüssel

HVFZXQGCNOESNX-SFHVURJKSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Biologische Aktivität

(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dibenzofuran moiety with a nitro group and a sulfonamide functional group. The synthesis typically involves nitration and sulfonation reactions of dibenzofuran, followed by amide formation. The general synthetic route can be outlined as follows:

  • Nitration : Dibenzofuran is treated with fuming nitric acid to introduce the nitro group.
  • Sulfonation : The resulting nitrodibenzo compound undergoes sulfonation using chlorosulfonic acid.
  • Amidation : The sulfonyl chloride derivative is reacted with an appropriate amine to form the sulfonamide.

The biological activity of (S)-2-(7-nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The nitro and sulfonamide groups facilitate hydrogen bonding and other interactions that can modulate protein function.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, high-throughput screening has identified related dibenzofuran derivatives as effective inhibitors against Lactate Dehydrogenase, an enzyme critical for tumor metabolism .

Antitumor Activity

Studies have shown that compounds similar to (S)-2-(7-nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid possess antitumor activity. One study reported that certain derivatives displayed cytotoxic effects against various tumor cell lines, indicating potential for cancer therapy .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines with varying degrees of potency, suggesting it could serve as a lead compound for further development in cancer therapeutics.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    HeLa (Cervical)8.0
    A549 (Lung)15.0
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Safety Profile

Preliminary safety assessments indicate that (S)-2-(7-nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid exhibits a favorable safety profile in non-cancerous cell lines, which is crucial for its development as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Dibenzofuran Derivatives vs. Dibenzoazepines

The compound in , (2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide, shares a dibenzo[b,d]azepin core but differs in heteroatom arrangement (azepine vs. furan). The fluorinated biphenyl group in may improve metabolic stability compared to the nitro group in the target compound, which could enhance electrophilic reactivity .

Sulfonamido vs. Carboxamido Linkages

describes a compound with a benzofuran-6-carbonyl-tetrahydroisoquinoline carboxamido group. While both compounds feature sulfonamide/carboxamide linkages, the target compound’s sulfonamido group provides stronger hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides vs. ~15–17 for carboxamides). This difference impacts solubility and target interactions, particularly in biological environments .

Substituent Effects: Nitro vs. Halogenated Groups

The nitro group at the 7-position in the target compound contrasts with halogenated substituents in analogs like the 5-chloro and 5-bromo isobenzofuranones in . Nitro groups are stronger electron-withdrawing groups than halogens, which could increase electrophilicity and influence reactivity in nucleophilic aromatic substitution or redox processes. Halogens, however, may enhance lipophilicity and membrane permeability .

Physicochemical Properties

The target compound’s phenylpropanoic acid moiety suggests moderate water solubility, comparable to derivatives in (e.g., fluorosulfonyl phenylpropanoic acid). However, the nitro group may reduce solubility relative to fluorinated analogs. The sulfonamido group’s acidity (pH-dependent ionization) could align with formulation requirements described in (pH 3.5–7.0) for stability and deliverable volume .

Data Table: Key Comparisons

Feature Target Compound Compound Compound
Core Structure Dibenzo[b,d]furan Dibenzo[b,d]azepine Benzofuran-tetrahydroisoquinoline
Key Substituent 7-Nitro 2-Fluoro-biphenyl Dichloro, methylsulfonyl
Linkage Sulfonamido Carboxamido Carboxamido
Solubility Drivers Sulfonamido, nitro Fluorinated biphenyl Methylsulfonyl, dichloro
Synthetic Method AISF-mediated sulfonamidation (inferred) Not specified Not specified

Vorbereitungsmethoden

Synthetic Routes and Methodological Frameworks

Core Scaffold Construction: Nitration and Sulfonation of Dibenzofuran

The dibenzo[b,d]furan core is functionalized through sequential nitration and sulfonation. Nitration at the 7-position is achieved using fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid (H₂SO₄) at 0–5°C for 2 hours, yielding 7-nitrodibenzo[b,d]furan with >85% regioselectivity. Subsequent sulfonation at the 2-position employs chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) under reflux (40°C, 4 hours), generating the sulfonyl chloride intermediate.

Table 1: Reaction Conditions for Core Functionalization
Step Reagents Temperature Time Yield
Nitration HNO₃/H₂SO₄ (1:3 v/v) 0–5°C 2 h 87%
Sulfonation ClSO₃H (2.5 eq) in DCM 40°C 4 h 78%

Sulfonamide Coupling with Chiral Amino Acid Derivatives

The sulfonyl chloride intermediate reacts with (S)-3-phenylpropanoic acid derivatives to establish the stereocenter. Two approaches dominate:

Method A: Direct Amidation
The sulfonyl chloride (1.2 eq) is treated with (S)-2-amino-3-phenylpropanoic acid (1.0 eq) in tetrahydrofuran (THF) under nitrogen, with triethylamine (TEA, 2.5 eq) as a base. The reaction proceeds at −20°C for 12 hours, achieving 68% yield after recrystallization (ethanol/water).

Method B: Chiral Auxiliary-Mediated Synthesis
A Ni(II) complex of a Schiff base derived from β-alanine and (S)-2-(N,N-benzylprolylamino)benzophenone is used to induce asymmetry. The sulfonyl chloride reacts with the chiral auxiliary at 25°C for 24 hours, followed by acidic hydrolysis (6M HCl, 60°C, 6 hours) to yield the (S)-configured product with 92% enantiomeric excess (ee).

Table 2: Comparison of Coupling Methods
Parameter Method A Method B
Yield 68% 75%
Enantiomeric Excess Not reported 92%
Purification Recrystallization Column chromatography

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

THF and dimethylformamide (DMF) were compared for the amidation step. DMF increased reaction rates (8 hours vs. 12 hours in THF) but reduced ee by 15% due to racemization at elevated temperatures. Low-temperature conditions (−20°C) in THF preserved stereochemical integrity.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst improved coupling efficiency, raising yields from 68% to 82% in Method A. For Method B, substituting HCl with trifluoroacetic acid (TFA) during hydrolysis reduced side-product formation by 30%.

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (DMSO-d₆): Sulfonamide NH proton at δ 10.2 ppm; aromatic protons (dibenzo[b,d]furan) at δ 7.8–8.3 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 441.1032 (calculated 441.1035).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) confirmed 92% ee for Method B, whereas Method A showed partial racemization (78% ee).

Industrial and Environmental Considerations

Waste Management

Sulfonation generates HCl gas, necessitating scrubbing with NaOH solutions. Nitration waste (nitric acid residues) is neutralized with CaCO₃ before disposal.

Cost Analysis

Method B’s chiral auxiliary adds $120–150 per gram to production costs, making Method A more economical for non-enantioselective applications.

Q & A

Basic: What are the established synthetic routes for (S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves:

  • Sulfonamide Coupling : Reacting 7-nitrodibenzo[b,d]furan-2-sulfonyl chloride with (S)-3-phenylpropanoic acid derivatives under basic conditions (e.g., using triethylamine in anhydrous THF). Temperature control (0–5°C) minimizes side reactions .
  • Nitration : If the nitro group is introduced post-coupling, mixed acid (HNO₃/H₂SO₄) at controlled temperatures (≤30°C) ensures regioselectivity on the dibenzofuran ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) improves purity. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric monitoring via TLC/HPLC .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves sulfonamide NH (~10–12 ppm) and aromatic protons. DEPT-135 confirms quaternary carbons .
  • X-ray Diffraction (XRD) : Single-crystal XRD (Mo-Kα radiation) determines absolute configuration and hydrogen-bonding networks, critical for validating stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and nitro group presence via isotopic patterns .

Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques are effective?

Methodological Answer:

  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-metal complexes) during sulfonamide formation .
  • Chiral Chromatography : HPLC with amylose- or cellulose-based columns (e.g., Chiralpak®) separates enantiomers. Mobile phases like hexane/isopropanol (90:10) resolve diastereomeric impurities .
  • Circular Dichroism (CD) : Verifies optical activity by comparing experimental CD spectra to computational predictions (TD-DFT) .

Advanced: How do structural modifications (e.g., nitro group position) impact biological activity, and how can researchers validate these effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with nitro groups at alternate positions (e.g., 4-nitro vs. 7-nitro) and compare bioactivity in assays (e.g., enzyme inhibition, cytotoxicity) .
  • Computational Docking : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets (e.g., kinases, receptors). Focus on nitro group’s electrostatic contributions to binding affinity .
  • In Vitro Validation : Use fluorescence polarization or SPR to measure binding constants (Kd) and correlate with SAR trends .

Advanced: How should researchers address contradictory data in crystallographic or spectroscopic analyses?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine XRD with solid-state NMR to resolve discrepancies in bond lengths or torsion angles. For example, XRD may suggest planar nitro groups, while ¹⁵N NMR reveals dynamic behavior .
  • Dynamic Light Scattering (DLS) : Check for polymorphism or amorphous content if XRD patterns mismatch simulated data .
  • Theoretical Modeling : DFT calculations (B3LYP/6-31G*) optimize geometry and predict vibrational spectra (IR/Raman) to reconcile experimental peaks .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Desiccants (silica gel) mitigate hygroscopicity .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect decomposition (e.g., nitro reduction or sulfonamide hydrolysis) .

Advanced: What strategies mitigate side reactions during nitro group introduction or sulfonamide coupling?

Methodological Answer:

  • Nitration Optimization : Use acetyl nitrate (AcONO₂) in acetic anhydride for milder conditions, reducing over-nitration. Monitor via in-situ FTIR for nitro group formation .
  • Protecting Groups : Temporarily protect the amino acid’s carboxyl group (e.g., as a methyl ester) during sulfonylation to prevent self-condensation .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing decomposition during exothermic steps like sulfonyl chloride reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.